![molecular formula C11H9Cl2NO B14349012 7,8-Dichloro-1,2,4,5-tetrahydro-3H-1,4-methano-2-benzazepin-3-one CAS No. 91166-19-7](/img/structure/B14349012.png)
7,8-Dichloro-1,2,4,5-tetrahydro-3H-1,4-methano-2-benzazepin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dichloro-1,2,4,5-tetrahydro-3H-1,4-methano-2-benzazepin-3-one is an organic compound belonging to the class of benzazepines These compounds are characterized by a benzene ring fused to an azepine ring, which is a seven-membered heterocycle containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dichloro-1,2,4,5-tetrahydro-3H-1,4-methano-2-benzazepin-3-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide, glacial acetic acid, and concentrated hydrochloric acid. The reaction mixture is stirred at 25°C for 17 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7,8-Dichloro-1,2,4,5-tetrahydro-3H-1,4-methano-2-benzazepin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
7,8-Dichloro-1,2,4,5-tetrahydro-3H-1,4-methano-2-benzazepin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 7,8-Dichloro-1,2,4,5-tetrahydro-3H-1,4-methano-2-benzazepin-3-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8,9-Dichloro-2,3,4,5-Tetrahydro-1h-Benzo[C]Azepine: Another benzazepine derivative with similar structural features.
7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one: A related compound used in the industrial preparation of pharmaceuticals.
Uniqueness
7,8-Dichloro-1,2,4,5-tetrahydro-3H-1,4-methano-2-benzazepin-3-one is unique due to its specific substitution pattern and the presence of chlorine atoms at the 7 and 8 positions. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
91166-19-7 |
---|---|
Molekularformel |
C11H9Cl2NO |
Molekulargewicht |
242.10 g/mol |
IUPAC-Name |
4,5-dichloro-11-azatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-10-one |
InChI |
InChI=1S/C11H9Cl2NO/c12-8-2-5-1-6-3-10(14-11(6)15)7(5)4-9(8)13/h2,4,6,10H,1,3H2,(H,14,15) |
InChI-Schlüssel |
ZMWQXZMGIABDJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3=CC(=C(C=C3C1NC2=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.